2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a thioamide under acidic conditions to form the thiazolo[5,4-b]pyridine core.
Nicotinamide Derivatization: The nicotinamide moiety is introduced through a coupling reaction, often using a reagent like nicotinoyl chloride in the presence of a base such as triethylamine.
Ethoxy Group Introduction: The ethoxy group is typically introduced via an alkylation reaction, using ethyl iodide or a similar alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity by binding to the ATP-binding site. This inhibition can disrupt various cellular signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure and are often studied for their kinase inhibitory activity.
Nicotinamide Derivatives: Compounds with similar nicotinamide moieties are known for their roles in cellular metabolism and as precursors to NAD+.
Uniqueness
2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is unique due to the combination of its thiazolo[5,4-b]pyridine and nicotinamide moieties, which confer distinct biological activities and potential therapeutic applications. This combination is not commonly found in other compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
2-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-26-18-15(8-4-10-21-18)17(25)23-14-7-3-6-13(12-14)19-24-16-9-5-11-22-20(16)27-19/h3-12H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALDCPHXOECHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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